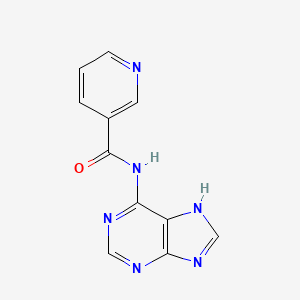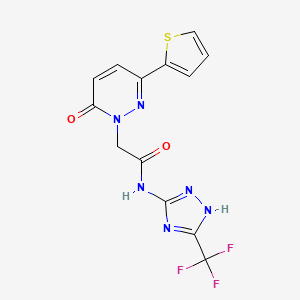![molecular formula C26H24N4O2S3 B12170147 N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12170147.png)
N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-({5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C26H24N4O2S3 and a molecular weight of 520.699. This compound is known for its unique structural features, which include a benzyloxyphenyl group, a thiadiazole ring, and an acetohydrazide moiety. It is primarily used in scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-({5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE typically involves multiple steps. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N’-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-({5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding hydrazines or amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the acetohydrazide moiety can produce hydrazines or amines.
科学的研究の応用
N’-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-({5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has potential biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of N’-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-({5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular membranes.
類似化合物との比較
Similar Compounds
- N’-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE
- N’-{(E)-[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-{[5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-{[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N’-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-({5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups and structural features. The presence of the benzyloxyphenyl group, thiadiazole ring, and acetohydrazide moiety imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C26H24N4O2S3 |
|---|---|
分子量 |
520.7 g/mol |
IUPAC名 |
2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H24N4O2S3/c1-19-7-9-22(10-8-19)17-33-25-29-30-26(35-25)34-18-24(31)28-27-15-20-11-13-23(14-12-20)32-16-21-5-3-2-4-6-21/h2-15H,16-18H2,1H3,(H,28,31)/b27-15- |
InChIキー |
QGSKEEWOTOMWBN-DICXZTSXSA-N |
異性体SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C\C3=CC=C(C=C3)OCC4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B12170065.png)
![N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide](/img/structure/B12170067.png)
methanolate](/img/structure/B12170078.png)

![1-(4-Chlorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B12170087.png)
![2-(4-methoxyphenyl)-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B12170091.png)

![3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12170122.png)
![N-{3-[7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B12170125.png)

![4-(3,4-dichlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B12170133.png)
![4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12170137.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12170151.png)
